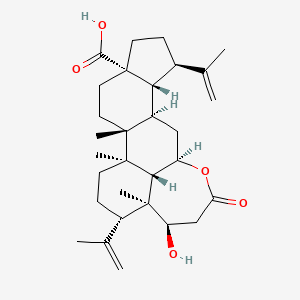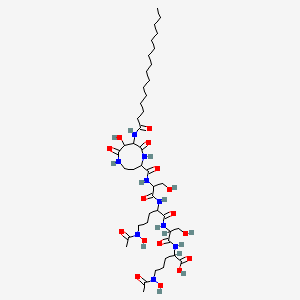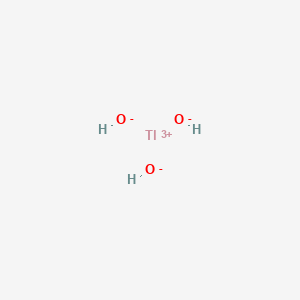
(S)-ropivacaine hydrochloride monohydrate
Descripción general
Descripción
An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.
Aplicaciones Científicas De Investigación
Trace Metal Assessment
(S)-Ropivacaine hydrochloride monohydrate is extensively used as a local anesthetic. A study by Pal & Sundararajan (2022) highlights the importance of assessing trace metals like arsenic, mercury, cadmium, and lead in its composition. This is crucial to prevent hazardous effects from these elemental inorganic contaminants.
Metabolic Racemisation Study
The research by Arvidsson, Bruce, & Halldin (1995) focuses on whether metabolic racemisation of (S)-ropivacaine occurs in humans and animals. It was observed that there is no trace of metabolic racemisation in the samples examined, which has implications for its pharmacokinetic and pharmacodynamic studies.
Synthesis Research
Sahlberg (1987) describes the synthesis process of carbon-14 labelled ropivacaine, which is important for preclinical and clinical investigations of the drug (Sahlberg, 1987).
Pharmacological Review
A comprehensive review of ropivacaine's pharmacology and clinical use by Kuthiala & Chaudhary (2011) discusses its properties, including its less lipophilic nature compared to bupivacaine, leading to reduced motor blockade and potentially less central nervous system and cardiotoxicity.
Controlled Release System Development
Qiao et al. (2022) investigated a ropivacaine-loaded, hydroxypropyl chitin thermo-sensitive hydrogel combined with hyaluronan as a controlled release system. This innovation aims to prolong the anesthetic effect and minimize side effects (Qiao et al., 2022).
Sustained Delivery Formulations
Shen et al. (2011) focused on creating multivesicular liposome formulations for the sustained delivery of ropivacaine. This approach seeks to overcome the limitations of conventional therapies by providing sustained delivery (Shen et al., 2011).
Chemical Synthesis Innovations
Researchers have explored various methods for the chemical synthesis of ropivacaine hydrochloride. Studies by Ye Jiao & Guo Jia-bin (2006) and Fu Xiaobin (2012) have contributed to this area by presenting novel synthesis routes.
Ex Vivo Studies
An ex vivo study by Muccillo et al. (2021) assessed the acute effects of ropivacaine hydrochloride on the corneal endothelial cell ultrastructure of horses, providing valuable insights for veterinary applications.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFRHVKMYGBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-ropivacaine hydrochloride monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2-[5-[4-[(8S,9R,13S,14S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide](/img/structure/B1258919.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)









![(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B1258936.png)
![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)
![2-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B1258939.png)